molecular formula C11H10FN3 B13349432 (2-(4-Fluorophenyl)pyrimidin-4-yl)methanamine

(2-(4-Fluorophenyl)pyrimidin-4-yl)methanamine

Cat. No.: B13349432
M. Wt: 203.22 g/mol
InChI Key: ZKNZKABPMDNAGF-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)pyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C11H10FN3 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a fluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenyl)pyrimidin-4-yl)methanamine typically involves the reaction of 4-fluorobenzaldehyde with guanidine to form 2-(4-fluorophenyl)pyrimidine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

(2-(4-Fluorophenyl)pyrimidin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrimidine ring facilitates its incorporation into biological systems. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-Chlorophenyl)pyrimidin-4-yl)methanamine
  • (2-(4-Bromophenyl)pyrimidin-4-yl)methanamine
  • (2-(4-Methylphenyl)pyrimidin-4-yl)methanamine

Uniqueness

(2-(4-Fluorophenyl)pyrimidin-4-yl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

[2-(4-fluorophenyl)pyrimidin-4-yl]methanamine

InChI

InChI=1S/C11H10FN3/c12-9-3-1-8(2-4-9)11-14-6-5-10(7-13)15-11/h1-6H,7,13H2

InChI Key

ZKNZKABPMDNAGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)CN)F

Origin of Product

United States

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